molecular formula C28H42O2 B044656 (2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol CAS No. 1174643-63-0

(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Cat. No. B044656
M. Wt: 416.7 g/mol
InChI Key: FGYKUFVNYVMTAM-ASGUNBAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization stages. For molecules similar to the one , methodologies like the classical Hantzsch synthesis can be employed for the preparation of dihydropyridine derivatives, as demonstrated by Prasanthi (2016), who synthesized a series of dialkyl-4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates by condensing aromatic aldehyde, alkylacetoacetate, and ammonia (Prasanthi, 2016). Such methods could be adapted for the synthesis of our target molecule, involving modifications to the starting materials and reaction conditions to accommodate the specific structural requirements.

Scientific Research Applications

Sesquiterpene Alcohols in Pharmacological and Biological Activities

Research on sesquiterpene alcohols like nerolidol demonstrates their widespread use across different industries due to their pharmacological and biological activities. These compounds are present in various plants and are studied for their medicinal properties, highlighting their potential as chemical or drug candidates in agriculture and medicine (Chan et al., 2016).

Polyhydroxyalkanoates for Biodegradable Materials

Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer studied for its applications and properties. PHAs are biosynthesized through regulated pathways and have potential uses due to their biodegradability, biocompatibility, and renewable nature, highlighting the interest in sustainable materials (Amara, 2010).

Catalytic Non-Enzymatic Kinetic Resolution

The development of catalytic non-enzymatic procedures for kinetic resolution of racemic compounds using chiral catalysts is an area of importance in asymmetric organic synthesis. This method allows for high enantioselectivity and yield, showcasing advancements in synthetic chemistry (Pellissier, 2011).

Organic Light-Emitting Diodes (OLEDs) Materials

Research into BODIPY-based materials for OLEDs emphasizes the importance of structural design in developing new optoelectronic devices. This highlights how specific molecular structures can influence the performance and application of materials in technology (Squeo & Pasini, 2020).

Cuticular Hydrocarbons in Ants

A review of cuticular hydrocarbons (CHCs) across ant species illustrates the diversity and specificity of these compounds, which play crucial roles in communication and species recognition among ants. This research area explores the biological functions of molecular structures in the context of ecology and evolution (Martin & Drijfhout, 2009).

Acidolysis of Lignin

Studies on the acidolysis of lignin model compounds inform about the mechanisms underlying the breakdown of plant biomass, relevant for bioenergy and material science. This research area focuses on chemical processes that modify complex organic structures (Yokoyama, 2015).

properties

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKUFVNYVMTAM-ASGUNBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C(=CC(=C2C)O)C)C)/C)/C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25193388

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